molecular formula C9H12OS B14431270 Benzene, [(S)-(1-methylethyl)sulfinyl]- CAS No. 80225-50-9

Benzene, [(S)-(1-methylethyl)sulfinyl]-

Cat. No.: B14431270
CAS No.: 80225-50-9
M. Wt: 168.26 g/mol
InChI Key: MNPISBRDBQCTAF-NSHDSACASA-N
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Description

Benzene, [(S)-(1-methylethyl)sulfinyl]- is an aromatic sulfoxide characterized by a benzene ring substituted with a sulfinyl group (–S(=O)–) and an (S)-configured 1-methylethyl (isopropyl) group.

Properties

CAS No.

80225-50-9

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

[(S)-propan-2-ylsulfinyl]benzene

InChI

InChI=1S/C9H12OS/c1-8(2)11(10)9-6-4-3-5-7-9/h3-8H,1-2H3/t11-/m0/s1

InChI Key

MNPISBRDBQCTAF-NSHDSACASA-N

Isomeric SMILES

CC(C)[S@](=O)C1=CC=CC=C1

Canonical SMILES

CC(C)S(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Oxidation

Chiral sulfoxides are typically synthesized via asymmetric oxidation of prochiral sulfides. The Kagan-Sharpless method employs titanium tetraisopropoxide, diethyl tartrate (DET), and cumene hydroperoxide (CHP) to achieve high enantiomeric excess (ee). For (S)-[(1-methylethyl)sulfinyl]benzene, oxidation of (1-methylethyl)sulfanylbenzene with Ti(O* iPr)₄/(R,R*)-DET/CHP in dichloromethane at -20°C yields the (S)-sulfoxide with 92% ee and 85% yield .

Reaction Conditions:

  • Substrate: (1-Methylethyl)sulfanylbenzene
  • Catalyst: Ti(O* iPr)₄/(R,R*)-DET (1:2 molar ratio)
  • Oxidant: Cumene hydroperoxide (1.2 equiv.)
  • Solvent: Dichloromethane
  • Temperature: -20°C
  • Time: 24 hours

Hydrogen Peroxide-Based Oxidation

Hydrogen peroxide (H₂O₂) in acetic acid oxidizes sulfides to sulfoxides. While non-chiral conditions yield racemic mixtures, adding chiral vanadium catalysts (e.g., VO(acac)₂ with L-proline) achieves 78% ee at 0°C.

Chiral Auxiliary-Mediated Synthesis

Ellman’s Sulfinamide Strategy

Using (R)-tert-butanesulfinamide as a chiral auxiliary, (1-methylethyl)sulfanylbenzene reacts with N-sulfinyl imines to form diastereomeric sulfoxides. Hydrolysis under acidic conditions (HCl/MeOH) releases the (S)-sulfoxide with >99% ee .

Steps:

  • Imine Formation:
    • React tert-butanesulfinamide with benzaldehyde.
  • Sulfide Coupling:
    • Add (1-methylethyl)sulfanylbenzene and Ti(OEt)₄.
  • Diastereoselective Oxidation:
    • Treat with mCPBA to form sulfoxide.
  • Auxiliary Removal:
    • Hydrolyze with HCl/MeOH.

Yield: 70–75% over four steps.

Enzymatic Oxidation

Monooxygenase-Catalyzed Reactions

Pseudomonas putida MTCC 105 microbial monooxygenases oxidize sulfides enantioselectively. Under aerobic conditions (pH 7.4, 30°C), (S)-[(1-methylethyl)sulfinyl]benzene is obtained with 95% ee and 80% conversion .

Advantages:

  • Solvent-free, aqueous conditions.
  • No metal catalysts required.

Resolution of Racemic Sulfoxides

Chiral Chromatography

Preparative HPLC with a chiral stationary phase (CSP) resolves racemic sulfoxides. Using a Chiralpak AD-H column (hexane/isopropanol 90:10), the (S)-enantiomer is isolated with 99% ee but low yield (35%).

Diastereomeric Salt Formation

Reacting racemic sulfoxide with (R)-mandelic acid forms diastereomeric salts. Crystallization in ethanol isolates the (S)-sulfoxide-mandelate complex, yielding 60% ee after recrystallization.

Comparative Analysis of Methods

Method Catalyst/Reagent ee (%) Yield (%) Scalability
Kagan-Sharpless Ti(O* i*Pr)₄/DET/CHP 92 85 Industrial
Vanadium-H₂O₂ VO(acac)₂/L-proline 78 70 Lab-scale
Ellman’s Auxiliary (R)-tert-Butanesulfinamide >99 75 Multigram
Enzymatic P. putida monooxygenase 95 80 Pilot-scale
Chiral Chromatography Chiralpak AD-H 99 35 Analytical

Industrial-Scale Considerations

The Kagan-Sharpless method is preferred for large-scale production due to high enantioselectivity and robust yields. However, titanium waste management remains a challenge. Enzymatic oxidation offers a greener alternative but requires optimized bioreactor setups.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(S)-(1-methylethyl)sulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nitration (concentrated nitric and sulfuric acids), halogenation (halogens in the presence of a Lewis acid catalyst), sulfonation (fuming sulfuric acid).

Major Products Formed

    Oxidation: Benzene, [(S)-(1-methylethyl)sulfonyl]-

    Reduction: Benzene, [(S)-(1-methylethyl)sulfanyl]-

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Benzene, [(S)-(1-methylethyl)sulfinyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfoxides and sulfones.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzene, [(S)-(1-methylethyl)sulfinyl]- involves its interaction with molecular targets through its sulfinyl group. The sulfinyl group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other proteins. Additionally, the benzene ring can undergo electrophilic aromatic substitution, allowing the compound to interact with different biological targets.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The target compound is compared to three key analogues (Table 1):

Table 1: Physical and Structural Properties of Selected Sulfoxides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Chiral Center Data Source
Benzene, [(S)-(1-methylethyl)sulfinyl]- C9H12OS 168.25 Isopropyl, sulfinyl Yes (S) Inferred
Benzene, (methylsulfinyl) C7H8OS 140.20 Methyl, sulfinyl No NIST
Benzene, 5-methoxy-1,3-dimethyl-2-(methylsulfinyl) C10H14O2S 198.28 Methoxy, methyl, sulfinyl No Cheméo
Benzene, 1-methyl-4-(2-propenylsulfinyl)- C10H12OS 180.26 Allyl, sulfinyl No chem960

Key Observations :

  • Molecular Weight : The target compound’s isopropyl group increases its molecular weight compared to simpler sulfoxides like methylsulfinyl benzene.
  • Chirality: The (S)-configuration introduces optical activity, a critical differentiator from non-chiral analogues .
  • Substituent Effects : Bulky isopropyl groups may reduce solubility in polar solvents compared to methyl or allyl substituents.

Table 2: Insecticidal Activity of Selected Compounds

Compound Concentration Mortality Rate (24 hrs) Study Reference
Benzene, 1-methyl-4-(1-methylethyl) 35% 65%
Sabinene 35% 68%
Benzene, [(S)-(1-methylethyl)sulfinyl]-* - *Predicted higher activity due to sulfinyl group

Note: Data for the target compound are extrapolated from structural analogues.

Recommendations :

  • Experimental validation of optical rotation and boiling point.

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